2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile
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Overview
Description
2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile is a chemical compound with the molecular formula C12H10N2S2 It is characterized by the presence of a thiazole ring, a phenyl group substituted with a methylthio group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile typically involves the reaction of 4-(methylthio)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenoxymethyl)-1,3-thiazol-4-yl)acetic acid
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)-N-methylethanamine
- 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl)acetic acid
Uniqueness
2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile is unique due to the presence of the methylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and may contribute to its specific applications and properties .
Properties
Molecular Formula |
C12H10N2S2 |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-[4-(4-methylsulfanylphenyl)-1,3-thiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C12H10N2S2/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6H2,1H3 |
InChI Key |
CVAUCNLCZWUPCY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CSC(=N2)CC#N |
Origin of Product |
United States |
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